molecular formula C17H16N2O3S B2650654 3-(benzylsulfonyl)-N-(2-cyanophenyl)propanamide CAS No. 880336-50-5

3-(benzylsulfonyl)-N-(2-cyanophenyl)propanamide

Cat. No.: B2650654
CAS No.: 880336-50-5
M. Wt: 328.39
InChI Key: MNPGSYLEAIUZPA-UHFFFAOYSA-N
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Description

3-(Benzylsulfonyl)-N-(2-cyanophenyl)propanamide is a synthetic propanamide derivative supplied as a high-purity compound for research and development purposes. This molecule features a benzylsulfonyl group linked to a 2-cyanophenyl ring system via a propanamide spacer, a structural motif found in compounds investigated for various biological activities. Propanamide-sulfonamide based hybrids have shown significant potential in medicinal chemistry research, particularly as enzyme inhibitors. Related compounds have been explored for their anti-inflammatory properties and as inhibitors of enzymes like urease and cyclooxygenase-2 (COX-2) . Furthermore, structurally similar 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides have been studied as potent TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists, indicating the relevance of the propanamide scaffold in pain and neuropharmacology research . The metabolic profile of compounds with similar N-acyl group modifications can be efficiently studied using in vitro systems like human liver microsomes, providing valuable data on their pharmacological potential . This product is intended for research use by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals. All safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

3-benzylsulfonyl-N-(2-cyanophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c18-12-15-8-4-5-9-16(15)19-17(20)10-11-23(21,22)13-14-6-2-1-3-7-14/h1-9H,10-11,13H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPGSYLEAIUZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(2-cyanophenyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylsulfonyl chloride with 2-cyanophenylamine to form an intermediate sulfonamide. This intermediate is then reacted with a suitable propanoic acid derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(2-cyanophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(benzylsulfonyl)-N-(2-cyanophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(2-cyanophenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl and cyanophenyl groups can interact with the active sites of these targets, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Propanamide Derivatives

3-[1-(Benzylsulfonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide ()
  • Structural Differences: Replaces the 2-cyanophenyl group with a 3-methoxybenzyl group and introduces a piperidinyl ring linked to the sulfonyl group.
  • The piperidinyl group introduces basicity (pKa ~15.17), which may affect pharmacokinetics (e.g., membrane permeability) .
N-(2-Cyanophenyl)-3-(1H-imidazol-1-yl)propanamide ()
  • Structural Differences : Substitutes the benzylsulfonyl group with an imidazole ring.
  • Impact :
    • The imidazole ring introduces hydrogen-bonding capacity and aromaticity, which could enhance interactions with biological targets (e.g., enzymes or receptors).
    • Reduced steric bulk compared to benzylsulfonyl may improve bioavailability .
3-(Benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide ()
  • Structural Differences : Features dual benzenesulfonyl groups on the propanamide backbone.
  • Higher metabolic stability due to the absence of hydrolytically labile groups (e.g., cyano) .

Electronic and Pharmacokinetic Profiles

Compound Key Substituents logP (Predicted) H-Bond Acceptors H-Bond Donors
Target Compound Benzylsulfonyl, 2-cyanophenyl ~2.5 4 1
3-[1-(Benzylsulfonyl)-3-piperidinyl]-N... Piperidinyl, 3-methoxybenzyl ~3.0 5 1
N-(2-Cyanophenyl)-3-(imidazolyl)... Imidazole, 2-cyanophenyl ~1.8 5 2
3-(Benzenesulfonyl)-N-[2-(benzenesulf... Dual benzenesulfonyl ~1.2 6 1
  • Key Observations :
    • The target compound’s logP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
    • Dual sulfonyl groups () drastically reduce logP, favoring renal excretion but limiting tissue penetration.
    • Imidazole-containing analogs () exhibit higher hydrogen-bonding capacity, which may correlate with target affinity .
Antibacterial and Antioxidant Propanamides ()
  • Example: 3-[(5-chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide.
  • Comparison: The absence of sulfonyl/cyano groups in these derivatives correlates with free radical scavenging and antibacterial activity, suggesting that electron-withdrawing substituents (e.g., sulfonyl, cyano) may reduce such effects .
CB2-Selective Oxadiazolyl-Propanamides ()
  • Example: 3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethylcarbazol-3-yl)propanamide.
  • Comparison : The oxadiazole ring enhances π-π stacking and receptor binding, whereas the benzylsulfonyl group in the target compound may favor interactions with sulfonyl-binding pockets (e.g., proteases) .

Biological Activity

3-(Benzylsulfonyl)-N-(2-cyanophenyl)propanamide, with CAS No. 880336-50-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Intermediate : Benzylsulfonyl chloride reacts with 2-cyanophenylamine to create an intermediate sulfonamide.
  • Final Product Formation : The intermediate is subsequently reacted with a propanoic acid derivative under controlled conditions to yield the final product.

Reaction Conditions:

  • Reagents : Benzylsulfonyl chloride, 2-cyanophenylamine, propanoic acid derivative.
  • Solvent : Organic solvents like dichloromethane are commonly used.
  • Temperature : Reactions are generally conducted at room temperature to moderate heat (up to 50°C) over several hours.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It can inhibit enzymes by binding to their active sites, disrupting critical biochemical pathways involved in various diseases.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer activities by targeting cellular processes essential for pathogen survival and tumor growth.

Case Studies and Research Findings

Recent studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : In vitro assays demonstrated that this compound showed significant inhibition against various bacterial strains, indicating potential as a new antibiotic agent.
  • Anticancer Potential : Research has indicated that it can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .
  • Toxicity Studies : Toxicological assessments revealed that at certain concentrations, the compound did not exhibit cytotoxic effects on mammalian cells, suggesting a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacteria
AnticancerInduction of apoptosis in cancer cells
CytotoxicityNon-cytotoxic at tested concentrations

Comparison with Similar Compounds

To understand its unique properties, it is useful to compare this compound with similar compounds:

Compound NameStructural DifferencesUnique Properties
3-(benzylsulfonyl)-N-(2-cyanophenyl)acetamideAcetamide backbone instead of propanamideDifferent bioactivity profile
3-(benzylsulfonyl)-N-(2-cyanophenyl)butanamideButanamide backboneAltered pharmacokinetics

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